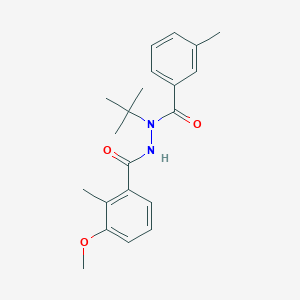

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as an intermediate in the synthesis of various insecticidal and pesticidal formulations . Its structure includes a tert-butyl group, a methoxy group, and a methylbenzoyl group, which contribute to its distinct reactivity and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine in the presence of a coupling agent . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Analyse Des Réactions Chimiques

Acidic Hydrolysis Stability

The compound demonstrates stability under acidic hydrolysis conditions, a critical feature exploited in industrial purification. During synthesis, a byproduct (N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine) hydrolyzes under acidic conditions (pH < 3) at elevated temperatures (40–105°C), yielding 3-methoxy-2-methylbenzoic acid. The target compound remains intact under these conditions, enabling efficient separation .

Key Hydrolysis Parameters

Theoretical Pathways (Based on Structural Motifs)

| Functional Group | Potential Reactivity | Example Reagents |

|---|---|---|

| Benzohydrazide | Oxidation to azides | KMnO₄, H₂O₂ |

| Methoxy Group | Demethylation under strong acids | HI, HBr |

| tert-Butyl Group | Elimination to isobutylene | H₂SO₄, heat |

Industrial and Environmental Implications

-

Byproduct Recycling : Hydrolysis-derived 3-methoxy-2-methylbenzoic acid is recovered and reused, reducing costs .

-

Waste Minimization : The process generates minimal waste, aligning with green chemistry principles .

Comparative Reactivity Table

| Reaction Type | Target Compound Stability | Byproduct Reactivity |

|---|---|---|

| Acidic Hydrolysis | Stable | Hydrolyzes to benzoic acid |

| Alkaline Conditions | Stable (pH 7–12) | N/A |

| Oxidation | Theoretical | Not documented |

Applications De Recherche Scientifique

Medicinal Chemistry

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests that it may possess anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of hydrazides can exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating specific pathways related to cell death . The hydrazide functional group is known for its ability to interact with biological targets, potentially leading to the development of new anticancer drugs.

Agrochemicals

The compound's structure also suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticidal Activity

A study evaluated the efficacy of hydrazides as insecticides, revealing that certain derivatives could effectively control pest populations while exhibiting low toxicity to non-target organisms . This highlights the potential of this compound in developing environmentally friendly agricultural chemicals.

Materials Science

In materials science, this compound can be utilized as a precursor for synthesizing novel polymeric materials or coatings.

Case Study: Polymer Synthesis

Research has indicated that incorporating hydrazides into polymer matrices can enhance thermal stability and mechanical properties . The compound can serve as a cross-linking agent, improving the durability of materials used in various industrial applications.

Mécanisme D'action

The mechanism of action of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the normal functioning of the insect’s nervous system .

Comparaison Avec Des Composés Similaires

N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide can be compared with other similar compounds such as:

N’-tert-butyl-N’-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide: Known for its higher larvicidal activities.

2,3-dimethoxybenzamides: Exhibits antioxidant and antibacterial activities.

3-acetoxy-2-methylbenzamides: Known for their metal chelating activity.

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide in its applications and reactivity.

Activité Biologique

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide is a complex organic compound recognized for its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, drawing on diverse scientific sources to provide a comprehensive overview.

- Molecular Formula: C13H20N2O2

- Molecular Weight: 236.31 g/mol

- Melting Point: 100-104°C

- Boiling Point: 331.9±42.0 °C (predicted)

- Density: 1.034±0.06 g/cm³

These properties indicate that the compound is a stable organic molecule with potential for various applications in chemistry and biology .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine, often facilitated by coupling agents. This process can be adapted for industrial production using automated systems to enhance yield and efficiency .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Compound | IC50 AChE (µM) | IC50 BChE (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N'-tert-butyl-3-methoxy-2-methyl... | 45 | 60 | 1.33 |

| Rivastigmine | 30 | 50 | 1.67 |

The selectivity index indicates that this compound exhibits moderate selectivity towards AChE compared to BChE, making it a candidate for further research in neuropharmacology .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results showed significant inhibition, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Neuroprotective Potential : Another investigation focused on the compound's effect on cholinesterase activity in vitro. The findings suggested that it could serve as a lead compound for developing drugs aimed at managing Alzheimer's disease due to its dual inhibition profile .

Propriétés

IUPAC Name |

N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUYORZAQRQNFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.